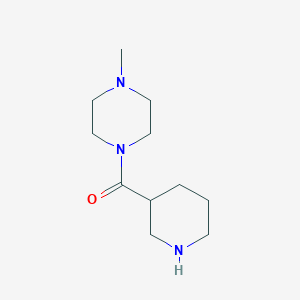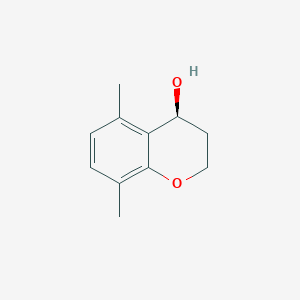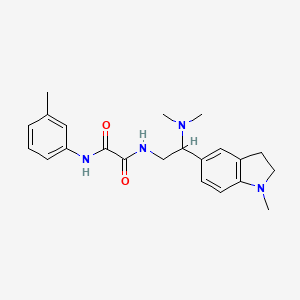
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group and a piperidine ring attached to a methanone group
Mechanism of Action
Target of Action
It’s known that this compound has significant anti-inflammatory effects , suggesting it may interact with targets involved in the inflammatory response.
Mode of Action
Studies have shown that it exhibits anti-nociceptive and anti-inflammatory effects . It appears to decrease the number of writhings induced by acetic acid in a dose-dependent manner . This suggests that the compound may interact with its targets to inhibit the release or action of pro-inflammatory mediators.
Biochemical Pathways
For instance, it may inhibit the activity of enzymes like myeloperoxidase and reduce the levels of pro-inflammatory cytokines like IL-1β and TNF-α .
Result of Action
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone has been shown to have significant anti-nociceptive and anti-inflammatory effects . It reduces oedema formation, cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α . These molecular and cellular effects suggest that the compound may be useful in managing conditions characterized by inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of piperazine derivatives with piperidine derivatives under specific conditions. One common method involves the use of 1-phenyl-1H-pyrazole-4-carboxylic acid, which is reacted with thionyl chloride (SOCl2) and a few drops of anhydrous dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is then reacted with 4-methylpiperazine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperazine or piperidine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with similar structural features but different biological activities.
Piperidine derivatives: Compounds containing the piperidine ring, which may exhibit similar chemical reactivity but different pharmacological profiles.
Uniqueness
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone is unique due to its specific combination of piperazine and piperidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-piperidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10/h10,12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGLYSNFDJNCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2785409.png)


![4-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2785414.png)

![N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2785416.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2785417.png)

![2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785422.png)
![N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2785425.png)
![7-ethyl-3-methyl-1-[2-(morpholin-4-yl)ethyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785427.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol](/img/structure/B2785428.png)

